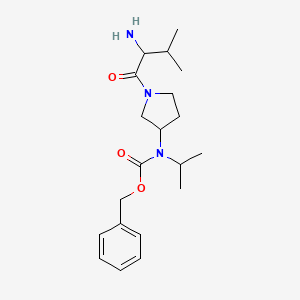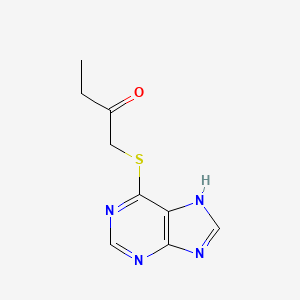
1-((9h-Purin-6-yl)thio)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((9H-Purin-6-yl)thio)butan-2-one is a chemical compound with the molecular formula C9H10N4OS. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
准备方法
The synthesis of 1-((9H-Purin-6-yl)thio)butan-2-one typically involves the reaction of purine derivatives with butanone derivatives under specific conditions. One common method involves the use of thiolation reactions, where a sulfur atom is introduced into the purine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the process .
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the available resources .
化学反应分析
1-((9H-Purin-6-yl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-((9H-Purin-6-yl)thio)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.
作用机制
The mechanism of action of 1-((9H-Purin-6-yl)thio)butan-2-one involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes and interfere with metabolic pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation and inducing apoptosis in cancer cells .
相似化合物的比较
1-((9H-Purin-6-yl)thio)butan-2-one can be compared with other purine derivatives, such as:
2-((2-Chloro-9H-purin-6-yl)thio)acetic acid: This compound has a similar structure but includes a chloro group, which can alter its reactivity and biological activity.
BUTYL 5-((2-HYDROXY-9H-PURIN-6-YL)THIO)PENTANOATE: This compound has a longer carbon chain and a hydroxyl group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
属性
分子式 |
C9H10N4OS |
|---|---|
分子量 |
222.27 g/mol |
IUPAC 名称 |
1-(7H-purin-6-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C9H10N4OS/c1-2-6(14)3-15-9-7-8(11-4-10-7)12-5-13-9/h4-5H,2-3H2,1H3,(H,10,11,12,13) |
InChI 键 |
VQCUQZFIFHGVLD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CSC1=NC=NC2=C1NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)


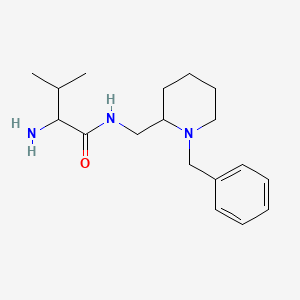
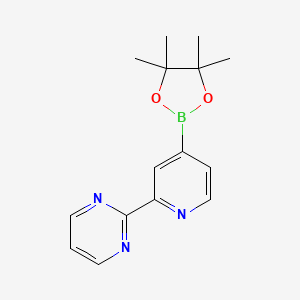

![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
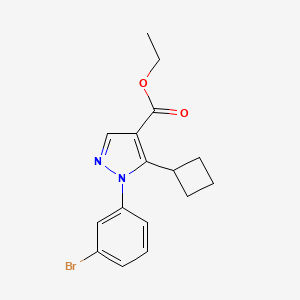
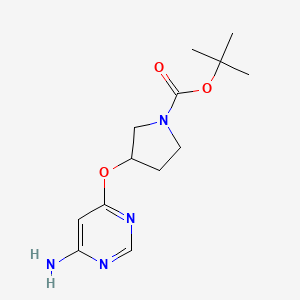
![2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14779175.png)
